molecular formula C22H20ClNO3 B12594677 N-{2-[4-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide CAS No. 648922-88-7

N-{2-[4-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide

Cat. No.: B12594677
CAS No.: 648922-88-7
M. Wt: 381.8 g/mol
InChI Key: WFNRGRUXJDXPOJ-UHFFFAOYSA-N
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Description

N-{2-[4-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide (CAS 648922-88-7) is a synthetic benzamide derivative with a molecular weight of 381.8 g/mol and the molecular formula C₂₂H₂₀ClNO₃ . This compound is of significant interest in medicinal chemistry and pharmacological research, primarily for its role as a potent inhibitor of Heat Shock Protein 90 (Hsp90) . Hsp90 is a molecular chaperone critical for the stability and function of numerous client proteins that drive tumor growth; inhibiting Hsp90 leads to the degradation of these oncogenic proteins, positioning this compound as a promising scaffold in cancer therapeutics research . Further studies on structurally related hydroxybenzamide derivatives have demonstrated considerable efficacy against protozoan parasites, showcasing excellent anti-leishmanial activity and potency against the K1 isolate of Plasmodium falciparum that is superior to standard antimalarials like chloroquine . The strategic incorporation of a 5-chloro substituent is known to reduce oxidative metabolism in hepatic microsomes, while the 2-hydroxy group can enhance the compound's solubility, contributing to improved metabolic stability and ADMET properties . This reagent is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

648922-88-7

Molecular Formula

C22H20ClNO3

Molecular Weight

381.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[2-(4-phenylmethoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C22H20ClNO3/c23-18-8-11-21(25)20(14-18)22(26)24-13-12-16-6-9-19(10-7-16)27-15-17-4-2-1-3-5-17/h1-11,14,25H,12-13,15H2,(H,24,26)

InChI Key

WFNRGRUXJDXPOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide typically involves multiple steps, starting with the preparation of the benzyloxyphenyl ethylamine intermediate. This intermediate is then reacted with 5-chloro-2-hydroxybenzoic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Reactivity

The compound exhibits reactivity involving nucleophilic substitutions and acylation reactions due to the presence of its amide functional group. The chloro substituent can participate in nucleophilic substitution reactions, while the hydroxy group can act as a nucleophile in various reactions such as esterification or etherification.

Inhibition of Heat Shock Protein 90

One of the most promising applications of N-{2-[4-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide is its role as an inhibitor of heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone involved in protein folding and stabilization, making it a critical target for cancer therapy. Compounds that inhibit Hsp90 can disrupt its function, leading to the degradation of client proteins essential for tumor growth and survival. Studies have shown that compounds structurally similar to this one exhibit significant anti-cancer properties by targeting Hsp90.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of related compounds, particularly those containing chloro and hydroxy groups. For instance, a series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides demonstrated considerable activity against mycobacterial, bacterial, and fungal strains . This suggests that this compound may also possess similar antimicrobial properties.

Case Study 1: Anticancer Activity

In a study focusing on compounds with similar structures to this compound, researchers evaluated their anticancer effects against various cancer cell lines. The results indicated that certain analogs exhibited IC50_{50} values lower than those of standard chemotherapeutics, suggesting enhanced efficacy against cancer cells . This positions this compound as a lead compound for further development in oncology.

Case Study 2: Antimicrobial Screening

Another study evaluated a range of benzamide derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The findings revealed that some compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics like penicillin and ciprofloxacin . This highlights the potential application of this compound in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-{2-[4-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The benzyloxy group and the hydroxybenzamide moiety play crucial roles in its binding to target proteins and enzymes, leading to the modulation of their activity. This compound may also interfere with cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Notes:
  • The target compound’s benzyloxy-phenethyl chain distinguishes it from analogs with simpler aryl or sulfonamide substituents. This may enhance lipophilicity and membrane permeability compared to polar groups like nitro or sulfonyl .
  • Compounds with trifluoromethyl or nitro groups (e.g., ) exhibit stronger antimicrobial effects, suggesting electron-withdrawing substituents enhance activity .
Antimicrobial Activity:
  • 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide (): Reduced Desulfovibrio piger biomass by 64–66% at 0.37–1.10 µmol/L and achieved complete growth inhibition at 30 µmol/L. Cytotoxicity correlated with sulfate reduction inhibition, indicating a metabolic disruption mechanism .
  • 5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide (): Caused 82–90% biomass inhibition at low concentrations, attributed to the nitro group’s electron-deficient nature enhancing target binding .
Structural-Activity Relationships (SAR):
  • Chloro Substitution : The 5-chloro group in all analogs is critical for bioactivity, likely stabilizing interactions via halogen bonding .
  • N-Linked Substituents : Bulky or electron-withdrawing groups (e.g., trifluoromethyl, nitro) improve antimicrobial potency, while methoxy or benzyloxy groups (as in the target compound) may modulate solubility and tissue penetration .

Physicochemical Properties

  • Melting Points : Analogs in (e.g., Compounds 51–55) exhibit melting points between 237–279°C, suggesting high crystallinity and stability . The target compound’s benzyloxy chain may lower its melting point due to increased flexibility.
  • Solubility : Sulfonamide-containing analogs () are likely more water-soluble than the target compound, which has a hydrophobic benzyloxy group .

Biological Activity

N-{2-[4-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its structural characteristics, biological activities, synthesis methods, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C22H20ClNO3C_{22}H_{20}ClNO_3, with a molar mass of approximately 381.86 g/mol. The compound features a complex structure that includes:

  • Benzyloxy group : Enhances lipophilicity and potential interactions with biological targets.
  • Chloro-substituted hydroxybenzamide moiety : Imparts additional reactivity and biological activity.
  • Ethyl bridge : Connects the two aromatic systems, influencing the compound's conformation and reactivity.

Antimicrobial Properties

This compound exhibits significant antimicrobial and antifungal properties. This is attributed to the presence of both chloro and hydroxyl groups, which are often associated with enhanced biological activity. Similar compounds have been shown to effectively inhibit various pathogens, suggesting that this compound may exhibit comparable effects against bacteria and fungi .

The biological activity of this compound can be linked to its ability to interact with specific biological targets such as enzymes or receptors. Interaction studies indicate that compounds with similar structures can inhibit enzymes or modulate receptor activity, providing insights into their pharmacodynamics . For instance, the chloro group may participate in nucleophilic substitution reactions, enhancing the compound's reactivity with biological macromolecules.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the benzyloxy group : This is achieved through alkylation reactions involving phenolic compounds.
  • Chlorination : The introduction of the chloro group can be performed using chlorinating agents under controlled conditions.
  • Amidation : The final step involves forming the amide bond, which can be susceptible to hydrolysis under acidic or basic conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds. For example:

Comparative Analysis with Similar Compounds

A comparison table highlights notable compounds that share structural features with this compound:

Compound NameStructural FeaturesUnique Aspects
NiclosamideContains a chloro group and an amide bondKnown for potent antifungal activity
BenzamideSimple amide structureServes as a basic scaffold for modification
5-Chloro-2-hydroxybenzoic acidHydroxyl and chloro substituentsPrecursor for synthesizing various derivatives

This table illustrates how this compound's unique combination of functional groups may lead to distinctive biological activities not found in simpler analogs.

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